molecular formula C20H43NO3 B12775839 Dihydroxyethyl cetylamine oxide CAS No. 16608-77-8

Dihydroxyethyl cetylamine oxide

Cat. No.: B12775839
CAS No.: 16608-77-8
M. Wt: 345.6 g/mol
InChI Key: BZDOEVMUXJTHPS-UHFFFAOYSA-N
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Description

Dihydroxyethyl cetylamine oxide (hypothetical structure based on nomenclature) belongs to the class of tertiary amine oxides, characterized by an N-oxide group and two hydroxyethyl substituents attached to the nitrogen atom. These compounds are widely used as surfactants, antistatic agents, and emulsifiers in cosmetic and industrial formulations due to their amphiphilic nature and mildness compared to harsher ionic surfactants .

Properties

CAS No.

16608-77-8

Molecular Formula

C20H43NO3

Molecular Weight

345.6 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide

InChI

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24,17-19-22)18-20-23/h22-23H,2-20H2,1H3

InChI Key

BZDOEVMUXJTHPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroxyethyl cetylamine oxide is typically synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide. The chemical structure of the product is confirmed using techniques such as 1H-NMR spectroscopy, mass spectrometry, and FTIR spectroscopy .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Dihydroxyethyl cetylamine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce the corresponding amine .

Scientific Research Applications

Dihydroxyethyl cetylamine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydroxyethyl cetylamine oxide involves its ability to reduce surface tension and stabilize emulsions. At the molecular level, the compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and emulsions. This property is particularly useful in applications where the solubilization of hydrophobic compounds in aqueous solutions is required .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of dihydroxyethyl amine oxides vary significantly based on alkyl chain length, saturation, and substituent groups. Below is a detailed comparison of key analogs:

Structural and Functional Differences

Compound Molecular Formula Molecular Weight Alkyl Chain Key Functional Properties Applications
Dihydroxyethyl Lauramine Oxide C₁₆H₃₅NO₃ 289.45 C12 (saturated) High foaming, moderate solubility in water, surfactant Shampoos, body washes
Dihydroxyethyl Stearamine Oxide C₂₂H₄₇NO₃ 373.61 C18 (saturated) Thickening agent, low critical micelle concentration (CMC) Conditioners, fabric softeners
Dihydroxyethyl Oleamine Oxide C₂₂H₄₅NO₃ 371.61 C18:1 (unsaturated) Enhanced solubility in cold water, reduced irritation Liquid detergents, skincare emulsions
Dihydroxyethyl Cocamine Oxide Not specified Not specified C8–C18 (mixed) Antistatic, emulsifying, mildness Hand sanitizers, nail polish
C12–15 Alkoxypropylamine Oxide Not specified Not specified C12–C15 (alkoxypropyl) High stability in acidic formulations, foam booster Industrial cleansers, dishwashing liquids

Key Research Findings

  • Alkyl Chain Impact : Saturated chains (e.g., stearamine oxide) exhibit higher melting points and viscosity, making them suitable for conditioning products, while unsaturated chains (e.g., oleamine oxide) improve cold-water solubility .
  • Functional Groups : Alkoxypropylamine oxides (e.g., C12–15 alkoxypropyl) demonstrate superior compatibility with acidic environments compared to straight-chain analogs, enhancing their use in hard-surface cleaners .

Regulatory and Industrial Use

  • Cosmetic Applications : Lauramine and cocamine oxides are approved under CAS 2530-44-1 and 61791-47-7, respectively, as surfactants in the EU Cosmetic Ingredient Database .
  • Industrial Use : Stearamine oxide’s thickening properties make it a key component in textile softening agents, while oleamine oxide is preferred in eco-friendly formulations due to its biodegradability .

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